molecular formula C64H119F3N40O14S2 B6295656 Cys(Npys)-(Arg)9 Trifluoroacetate CAS No. 1417221-06-7

Cys(Npys)-(Arg)9 Trifluoroacetate

Cat. No.: B6295656
CAS No.: 1417221-06-7
M. Wt: 1794.0 g/mol
InChI Key: QMMCSHWHOJMDNF-LFIATKJXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cys(Npys)-(Arg)9 Trifluoroacetate is a synthetic peptide compound that incorporates cysteine and arginine residues. The cysteine residue is protected by the 3-nitro-2-pyridinesulfenyl (Npys) group, which is commonly used in peptide synthesis to protect the thiol group of cysteine. The arginine residues are known for their positive charge at physiological pH, which can enhance the peptide’s interaction with negatively charged biological molecules. The trifluoroacetate salt form is often used to improve the solubility and stability of the peptide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cys(Npys)-(Arg)9 Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added sequentially, with each addition followed by deprotection and coupling steps. The Npys group is introduced to protect the cysteine residue during the synthesis. After the peptide chain is fully assembled, it is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS with automated peptide synthesizers. The use of high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), ensures the purity and quality of the final product. The trifluoroacetate salt form is obtained by treating the peptide with trifluoroacetic acid (TFA) during the cleavage and purification process.

Chemical Reactions Analysis

Types of Reactions

Cys(Npys)-(Arg)9 Trifluoroacetate can undergo various chemical reactions, including:

    Oxidation: The thiol group of cysteine can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to thiol groups.

    Substitution: The Npys group can be removed under mild reducing conditions to expose the free thiol group of cysteine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize the thiol group.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Mild reducing agents like mercaptoethanol can be used to remove the Npys group.

Major Products Formed

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Exposure of the free thiol group of cysteine.

Scientific Research Applications

Cys(Npys)-(Arg)9 Trifluoroacetate has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex peptides and proteins, as well as in the study of peptide-protein interactions.

    Biology: Employed in the investigation of cellular processes involving cysteine residues and disulfide bonds.

    Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of Cys(Npys)-(Arg)9 Trifluoroacetate involves the interaction of its arginine residues with negatively charged biological molecules, such as nucleic acids and cell membranes. The Npys-protected cysteine residue can be selectively deprotected to form disulfide bonds, which play a crucial role in the structural stability and function of proteins. The trifluoroacetate salt form enhances the solubility and stability of the peptide, facilitating its use in various applications.

Comparison with Similar Compounds

Similar Compounds

    Cys(Acm)-(Arg)9 Trifluoroacetate: Uses acetamidomethyl (Acm) as the protecting group for cysteine.

    Cys(Trt)-(Arg)9 Trifluoroacetate: Uses trityl (Trt) as the protecting group for cysteine.

    Cys(Mmt)-(Arg)9 Trifluoroacetate: Uses monomethoxytrityl (Mmt) as the protecting group for cysteine.

Uniqueness

Cys(Npys)-(Arg)9 Trifluoroacetate is unique due to the use of the Npys group, which provides selective and mild deprotection conditions. This allows for precise control over the formation of disulfide bonds, making it particularly useful in the synthesis of complex peptides and proteins.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-[(3-nitropyridin-2-yl)disulfanyl]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanamide;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H118N40O12S2.C2HF3O2/c63-32(31-115-116-53-42(102(113)114)20-10-21-83-53)44(104)94-34(12-2-23-85-55(67)68)46(106)96-36(14-4-25-87-57(71)72)48(108)98-38(16-6-27-89-59(75)76)50(110)100-40(18-8-29-91-61(79)80)52(112)101-41(19-9-30-92-62(81)82)51(111)99-39(17-7-28-90-60(77)78)49(109)97-37(15-5-26-88-58(73)74)47(107)95-35(13-3-24-86-56(69)70)45(105)93-33(43(64)103)11-1-22-84-54(65)66;3-2(4,5)1(6)7/h10,20-21,32-41H,1-9,11-19,22-31,63H2,(H2,64,103)(H,93,105)(H,94,104)(H,95,107)(H,96,106)(H,97,109)(H,98,108)(H,99,111)(H,100,110)(H,101,112)(H4,65,66,84)(H4,67,68,85)(H4,69,70,86)(H4,71,72,87)(H4,73,74,88)(H4,75,76,89)(H4,77,78,90)(H4,79,80,91)(H4,81,82,92);(H,6,7)/t32-,33-,34-,35-,36-,37-,38-,39-,40-,41-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMCSHWHOJMDNF-LFIATKJXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)SSCC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)N)[N+](=O)[O-].C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(N=C1)SSC[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)N)[N+](=O)[O-].C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H119F3N40O14S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1794.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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